1-(3-Benzylcyclobutyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 1-(3-Benzylcyclobutyl)methanamine hydrochloride typically involves the synthesis of the parent amine followed by its conversion to the hydrochloride salt. One common method for synthesizing amines is through the reaction of halogenoalkanes with ammonia in ethanol, carried out in a sealed tube . The reaction proceeds through the formation of an intermediate ammonium salt, which is then converted to the primary amine. The primary amine can then be reacted with hydrochloric acid to form the hydrochloride salt.
Analyse Chemischer Reaktionen
1-(3-Benzylcyclobutyl)methanamine hydrochloride, like other amines, can undergo various types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides, depending on the conditions and reagents used.
Reduction: Amines can be reduced to form corresponding hydrocarbons.
Substitution: Amines can undergo nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Acid-Base Reactions: Amines can react with acids to form ammonium salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Benzylcyclobutyl)methanamine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its reactivity and selectivity.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1-(3-Benzylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets through its amine group. The amine group can form hydrogen bonds and engage in nucleophilic attacks, making it reactive in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies .
Vergleich Mit ähnlichen Verbindungen
1-(3-Benzylcyclobutyl)methanamine hydrochloride can be compared with other amines and cyclobutyl derivatives:
Methylamine: A simpler amine with a single methyl group, used in various industrial applications.
Cyclobutylamine: A similar compound with a cyclobutyl group, used in organic synthesis.
Benzylamine: Contains a benzyl group, used in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its combination of a benzyl group and a cyclobutyl ring, providing distinct reactivity and selectivity compared to simpler amines.
Eigenschaften
Molekularformel |
C12H18ClN |
---|---|
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
(3-benzylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H |
InChI-Schlüssel |
HJFWICRKJZTVKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1CN)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.